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molecular formula C11H18O B8644867 2,8-Dimethylnona-2,7-dien-4-one CAS No. 2520-61-8

2,8-Dimethylnona-2,7-dien-4-one

Cat. No. B8644867
M. Wt: 166.26 g/mol
InChI Key: FNYPGSJKJMAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153633

Procedure details

Acetone under the reaction conditions forms also some diacetone alcohol and mesityl oxide, and these then react with the prenyl chloride to produce the above isomers of prenyl mesityl oxide, also called prenyl-substituted methyl pentenones, in the same manner as acetone reacts with prenyl chloride to produce methyl heptenone. It is also possible that prenyl chloride reacts with the diacetone alcohol in the same manner to give the corresponding hydroxy derivatives that subsequently dehydrate. The presence of such hydroxy ketones is observed in the residues of the methyl heptenone production by the process of U.S. Pat. No. 3,668,255.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:8])[CH2:3][C:4]([CH3:7])(O)[CH3:5].O=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])C.C(Cl)C=C(C)C>CC(C)=O>[CH2:10]([CH2:1][C:2]([CH:3]=[C:4]([CH3:7])[CH3:5])=[O:8])[CH:12]=[C:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)(O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C)C)CC(=O)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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